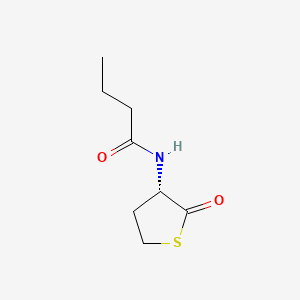
N-Butyryl-L-Homocystein-Thiolacton
Übersicht
Beschreibung
N-butyryl-L-Homocysteine thiolactone: is a small, diffusible signaling molecule involved in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increased cell density . This compound is an analog of N-butyryl-L-homoserine lactone, which plays a crucial role in bacterial communication and regulation of cellular metabolism .
Wissenschaftliche Forschungsanwendungen
N-Butyryl-L-Homocystein-Thiolacton hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es hilft beim Verständnis der Regulation der Genexpression und des Zellstoffwechsels in Bakterien.
Industrie: Es wird bei der Entwicklung von antibakteriellen Mitteln und Biofilminhibitoren eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es N-Butyryl-L-Homoserin-Lacton nachahmt, ein Schlüsselmolekül im Quorum-Sensing . Es bindet an LuxIR-Familien-Transkriptionsregulatoren und beeinflusst so die Expression bestimmter Zielgene . Diese Wechselwirkung steuert verschiedene zelluläre Prozesse, einschließlich Stoffwechsel und die Produktion von Virulenzfaktoren .
Wirkmechanismus
Target of Action
The primary target of N-butyryl-L-Homocysteine thiolactone is the quorum sensing system in bacteria . Quorum sensing is a regulatory system used by bacteria to control gene expression in response to increased cell density . This system plays a crucial role in bacterial communication and coordination, influencing various physiological processes.
Mode of Action
N-butyryl-L-Homocysteine thiolactone interacts with its targets by acting as an analog of N-butyryl-L-homoserine lactone , a small, diffusible signaling molecule involved in quorum sensing . By mimicking this molecule, N-butyryl-L-Homocysteine thiolactone can influence the quorum sensing system, thereby controlling gene expression and cellular metabolism .
Biochemical Pathways
The compound’s action affects the LuxIR family of proteins , which are transcriptional regulators coordinated by the synthesis of diffusible acylhomoserine lactone (AHL) molecules . By acting as an analog of AHL, N-butyryl-L-Homocysteine thiolactone can influence these biochemical pathways, leading to changes in gene expression and cellular metabolism .
Result of Action
One of the known effects of N-butyryl-L-Homocysteine thiolactone’s action is the induction of violacein expression in Chromobacterium violaceum mutants that normally fail to produce AHLs . Violacein is a purple pigment produced by certain bacteria, and its production is controlled by quorum sensing.
Action Environment
The efficacy and stability of N-butyryl-L-Homocysteine thiolactone can be influenced by various environmental factors. For instance, changes in cell density can affect the quorum sensing system and, therefore, the compound’s action . .
Biochemische Analyse
Biochemical Properties
N-butyryl-L-Homocysteine thiolactone is involved in quorum sensing by controlling gene expression and cellular metabolism. It interacts with transcriptional regulators belonging to the LuxIR protein family. These interactions are crucial for the synthesis of diffusible acyl homoserine lactone molecules, which coordinate the expression of specific target genes . N-butyryl-L-Homocysteine thiolactone induces violacein expression in Chromobacterium violaceum mutants that normally fail to produce acyl homoserine lactones .
Cellular Effects
N-butyryl-L-Homocysteine thiolactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce violacein expression in Chromobacterium violaceum mutants, thereby affecting cellular metabolism and gene expression . Additionally, elevated levels of homocysteine thiolactone, a related compound, have been associated with cardiovascular diseases, strokes, and neurological abnormalities due to its ability to modify protein lysine residues, causing protein damage and autoimmune responses .
Molecular Mechanism
At the molecular level, N-butyryl-L-Homocysteine thiolactone exerts its effects by binding to transcriptional regulators of the LuxIR protein family, thereby controlling the synthesis of diffusible acyl homoserine lactone molecules . This binding interaction is crucial for the regulation of gene expression and cellular metabolism. Additionally, homocysteine thiolactone, a related compound, has been shown to modify protein lysine residues, leading to protein damage and autoimmune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-butyryl-L-Homocysteine thiolactone can change over time. The compound is stable under recommended storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, homocysteine thiolactone has been shown to cause neurotoxicity and oxidative stress in animal models, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-butyryl-L-Homocysteine thiolactone vary with different dosages in animal models. High doses of homocysteine thiolactone have been shown to cause neurotoxicity, growth retardation, and oxidative stress in mice . Additionally, the incidence of seizures induced by homocysteine thiolactone injections was higher in mice lacking bleomycin hydrolase compared to wild-type mice . These findings suggest that the dosage of N-butyryl-L-Homocysteine thiolactone can significantly impact its effects on cellular function and overall health.
Metabolic Pathways
N-butyryl-L-Homocysteine thiolactone is involved in metabolic pathways related to quorum sensing and gene expression. It interacts with enzymes and cofactors involved in the synthesis of diffusible acyl homoserine lactone molecules . Additionally, homocysteine thiolactone has been shown to induce pro-atherogenic changes in gene expression in human vascular endothelial cells, affecting pathways related to chromatin organization, one-carbon metabolism, and lipid-related processes .
Transport and Distribution
N-butyryl-L-Homocysteine thiolactone is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is a small diffusible signaling molecule that can easily penetrate cell membranes and interact with intracellular targets . The compound’s ability to induce violacein expression in Chromobacterium violaceum mutants suggests that it can be effectively transported and distributed within bacterial cells .
Subcellular Localization
The subcellular localization of N-butyryl-L-Homocysteine thiolactone is crucial for its activity and function. The compound is likely localized in the cytoplasm, where it interacts with transcriptional regulators and other intracellular targets involved in quorum sensing . Additionally, homocysteine thiolactone has been shown to modify protein lysine residues, suggesting that it may also localize to specific subcellular compartments where these modifications occur .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Butyryl-L-Homocystein-Thiolacton beinhaltet die Reaktion von L-Homocystein-Thiolacton mit Buttersäureanhydrid unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um den Acylierungsprozess zu erleichtern . Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und die Anwendung großtechnischer Reinigungsverfahren wie kontinuierlicher Chromatographie umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Butyryl-L-Homocystein-Thiolacton unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können es in seine Thiolform zurückverwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden, um den Thiolactonring zu öffnen.
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone und verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Butyryl-L-Homoserin-Lacton: Die Stammverbindung, die am Quorum-Sensing beteiligt ist.
N-Acylhomoserin-Lactone: Eine Klasse von Verbindungen mit ähnlichen Signalfunktionen.
Homocystein-Thiolacton-Derivate: Andere Derivate, die zur Untersuchung der bakteriellen Kommunikation verwendet werden.
Einzigartigkeit
N-Butyryl-L-Homocystein-Thiolacton ist einzigartig aufgrund seiner Fähigkeit, die Violacein-Expression in Chromobacterium violaceum-Mutanten zu induzieren, die normalerweise keine Acylhomoserin-Lactone produzieren . Diese Eigenschaft macht es zu einem wertvollen Werkzeug in der Quorum-Sensing-Forschung und bei der Entwicklung von Antibakterienstrategien .
Eigenschaften
IUPAC Name |
N-[(3S)-2-oxothiolan-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJUOGHALGXOSS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654522 | |
| Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202284-85-3 | |
| Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)

![[1,1'-Bi(bicyclo[1.1.1]pentane)]-3-carbonyl chloride](/img/structure/B583104.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)
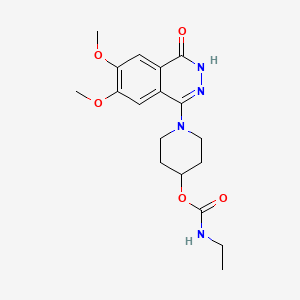
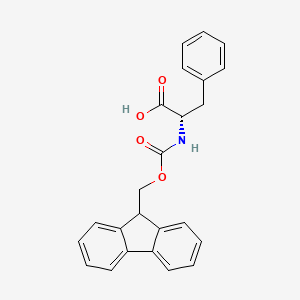



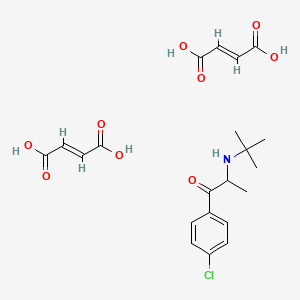
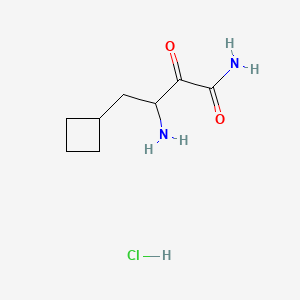
![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
